Zinc antimonide (ZnSb, CAS 12039-35-9) is an intermetallic semiconductor widely utilized as a high-capacity anode material for next-generation lithium-ion batteries and as a phase-stable p-type thermoelectric material . Unlike standard carbonaceous anodes, ZnSb offers superior theoretical charge-storage capacity through a combined alloying and conversion mechanism [1]. In thermoelectric applications, it provides a reliable, low-cost alternative to heavy-metal tellurides, operating efficiently in the intermediate temperature range while avoiding the severe thermal degradation pathways characteristic of other zinc antimonide stoichiometries [2].
Procurement of exact stoichiometric ZnSb is critical because substituting it with the closely related β-Zn4Sb3 phase results in catastrophic operational instability in thermal applications [1]. While β-Zn4Sb3 initially exhibits a lower lattice thermal conductivity, it is thermodynamically metastable under standard operating thermal gradients and decomposes into ZnSb and elemental zinc at temperatures above 250 °C, causing a sharp, irreversible increase in electrical resistance [1]. Furthermore, within battery applications, generic bulk antimony or pure zinc cannot replicate the buffered volume expansion provided by the intermetallic ZnSb lattice, leading to rapid pulverization and capacity fade during lithium intercalation [2].
While β-Zn4Sb3 is frequently cited for its high initial thermoelectric figure of merit, it suffers from severe long-term instability, decomposing into ZnSb and Zn at temperatures above 250 °C[1]. This decomposition triggers a sharp increase in electrical resistance and device failure. Procuring phase-pure ZnSb bypasses this degradation pathway, as ZnSb remains thermodynamically stable in the intermediate temperature range, ensuring consistent long-term thermoelectric performance without the catastrophic resistance spikes observed in Zn4Sb3 [1].
| Evidence Dimension | Phase stability limit and resistance behavior |
| Target Compound Data | Stable up to 400-600 K without phase segregation |
| Comparator Or Baseline | β-Zn4Sb3 (Decomposes into ZnSb + Zn >250 °C) |
| Quantified Difference | Elimination of the >250 °C decomposition pathway |
| Conditions | Thermoelectric operation under thermal gradients (ΔT = 250 °C to RT) |
Ensures long-term reliability and constant power output in intermediate-temperature thermoelectric generators by preventing premature module failure.
Graphite remains the commercial standard for Li-ion battery anodes due to its structural stability, but its low theoretical capacity limits overall energy density [1]. ZnSb nanostructures overcome this limitation by utilizing an alloying/conversion mechanism. When formulated as interconnected nanoflakes, ZnSb delivers a reversible discharge capacity of 500 mAh/g after 70 cycles at 100 mA/g, significantly outperforming the theoretical maximum of graphite (372 mAh/g) and providing a steady discharge capacity approximately one-third higher than commercial baselines[2].
| Evidence Dimension | Reversible discharge capacity |
| Target Compound Data | 500 mAh/g (after 70 cycles) |
| Comparator Or Baseline | Commercial Graphite (Theoretical limit 372 mAh/g) |
| Quantified Difference | ~34% higher practical capacity than graphite's theoretical maximum |
| Conditions | Galvanostatic cycling at 100 mA/g (0.18 C) over 70 cycles |
Allows battery manufacturers to design thinner, lighter cells with higher volumetric and gravimetric energy densities than standard carbon baselines.
The procurement of specific ZnSb morphologies is critical for battery performance, as bulk or particulate forms fail to accommodate the volume expansion during lithiation [1]. Interconnected ZnSb nanoflakes maintain a high capacity of 500 mAh/g after 70 cycles with 98% Coulombic efficiency [1]. In stark contrast, ZnSb nanoparticles suffer rapid degradation, dropping to less than 100 mAh/g under identical conditions [1]. The open framework of the nanoflakes buffers volume swings and prevents the pulverization that destroys standard nanoparticle electrodes.
| Evidence Dimension | Capacity retention after 70 cycles |
| Target Compound Data | 500 mAh/g (ZnSb nanoflakes) |
| Comparator Or Baseline | <100 mAh/g (ZnSb nanoparticles) |
| Quantified Difference | >5x higher capacity retention |
| Conditions | 100 mA/g current density, 70 charge/discharge cycles |
Highlights the necessity of specifying interconnected nanoflake or nanotube morphologies during procurement to achieve viable battery lifespans.
ZnSb is highly suited for waste heat recovery systems operating in the 400–600 K range. Because it avoids the catastrophic phase decomposition seen in β-Zn4Sb3 above 250 °C, phase-pure ZnSb provides the long-term operational stability required for commercial thermoelectric modules in automotive exhaust or industrial flue gas applications [1].
Utilized as a direct replacement or high-capacity additive for graphite anodes, specifically when synthesized into interconnected nanoflakes or nanotubes. The 500 mAh/g reversible capacity enables the development of lighter, higher-capacity cells for portable electronics and hybrid electric vehicles, provided the volume expansion is buffered by the nanostructure [2].
ZnSb is an ideal candidate for scalable, binder-free anode manufacturing. It can be deposited directly onto copper foils via template-free overpotential electrochemical techniques, creating a highly conductive, intimately connected active layer that achieves 98% Coulombic efficiency without the need for conductive carbon additives or polymer binders [2].
Acute Toxic;Irritant;Environmental Hazard